molecular formula C6H7ClN2 B582039 5-Chloro-6-methylpyridin-3-amine CAS No. 896161-13-0

5-Chloro-6-methylpyridin-3-amine

Cat. No.: B582039
CAS No.: 896161-13-0
M. Wt: 142.586
InChI Key: WOMATBULYGQEFL-UHFFFAOYSA-N
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Description

5-Chloro-6-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with an amine group at the 3rd position. It is used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Mode of Action

It’s known that this compound is used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that 5-Chloro-6-methylpyridin-3-amine may interact with its targets to form new carbon-carbon bonds.

Biochemical Pathways

implies that it may play a role in the synthesis of complex organic compounds.

Pharmacokinetics

It has a molecular weight of 143.574, a density of 1.4±0.1 g/cm3, and a boiling point of 358.4±37.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

, a drug used to treat cystic fibrosis. This suggests that this compound may have significant effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions are recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, its use in Suzuki–Miyaura coupling indicates that the presence of a transition metal catalyst is necessary for its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methylpyridin-3-amine can be achieved through several methods. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling with arylboronic acids to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as condensation, hydrolysis, and cyclization, followed by purification techniques like recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Arylboronic Acids: Reactants in coupling reactions.

    Oxidizing Agents: Used for oxidation reactions.

    Reducing Agents: Used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

5-Chloro-6-methylpyridin-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-methylpyridin-3-amine is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

5-chloro-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMATBULYGQEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717127
Record name 5-Chloro-6-methylpyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896161-13-0
Record name 5-Chloro-6-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896161-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-6-methylpyridin-3-amine
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